molecular formula C16H17N5O8S2 B570055 Cefixime EP Impurity A (Grade Technique)(Mélange de diastéréoisomères) CAS No. 1614255-90-1

Cefixime EP Impurity A (Grade Technique)(Mélange de diastéréoisomères)

Numéro de catalogue: B570055
Numéro CAS: 1614255-90-1
Poids moléculaire: 471.459
Clé InChI: AASJUVXHJFSORA-FNOWFJSISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cefixime EP Impurity A (Technical Grade) (Mixture of Diastereomers) is a chemical compound used primarily as a reference standard in the pharmaceutical industry. It is an impurity associated with Cefixime, a third-generation cephalosporin antibiotic. The compound is characterized by its molecular formula C16H17N5O8S2 and a molecular weight of 471.46 . It is used in various analytical and quality control applications to ensure the purity and efficacy of Cefixime.

Applications De Recherche Scientifique

Cefixime EP Impurity A is used extensively in scientific research, particularly in:

    Analytical Chemistry: It serves as a reference standard for the development and validation of analytical methods.

    Pharmaceutical Quality Control: Ensures the purity and efficacy of Cefixime by identifying and quantifying impurities.

    Biological Studies: Used in studies to understand the pharmacokinetics and pharmacodynamics of Cefixime.

    Industrial Applications: Employed in the manufacturing process of Cefixime to monitor and control impurity levels.

Mécanisme D'action

Target of Action

Cefixime EP Impurity A is a mixture of two or more stereoisomers of Cefixime . Cefixime is a third-generation cephalosporin antibiotic . The primary targets of Cefixime are the bacterial cell wall synthesis proteins. By binding to these proteins, Cefixime inhibits the synthesis of the bacterial cell wall, leading to the death of the bacteria .

Mode of Action

Cefixime, and by extension its impurities, work by inhibiting the cross-linking of peptidoglycan, a major component of the bacterial cell wall. This is achieved by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. By inhibiting this cross-linking, the antibiotics weaken the cell wall, leading to bacterial cell lysis and death .

Biochemical Pathways

The action of Cefixime primarily affects the bacterial cell wall synthesis pathway. The inhibition of PBPs prevents the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis. Bacteria eventually lyse due to ongoing activity of cell wall autolytic enzymes while cell wall assembly is arrested .

Pharmacokinetics

The pharmacokinetics of Cefixime impurities would be expected to be similar to that of Cefixime itself. Cefixime is known to be well absorbed from the gastrointestinal tract, widely distributed in body tissues, minimally metabolized, and primarily excreted in the urine .

Result of Action

The result of the action of Cefixime and its impurities is the death of the bacteria. By inhibiting cell wall synthesis, these compounds cause the bacteria to become structurally compromised, leading to cell lysis and death .

Action Environment

The action of Cefixime and its impurities can be influenced by various environmental factors. For instance, the presence of other antibiotics can have a synergistic or antagonistic effect. Additionally, the pH and ion concentration of the local environment can impact the stability and efficacy of the antibiotic .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Cefixime EP Impurity A involves multiple steps, including the formation of the core cephalosporin structure and subsequent modifications to introduce the impurity. The synthetic route typically involves:

    Formation of the β-lactam ring: This is achieved through cyclization reactions involving appropriate precursors.

    Introduction of the thiazole ring: This step involves the incorporation of a thiazole moiety, which is a key structural component.

    Diastereomer formation:

The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of Cefixime EP Impurity A follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with stringent quality control measures in place. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the consistency and quality of the produced impurity.

Analyse Des Réactions Chimiques

Types of Reactions

Cefixime EP Impurity A undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify certain functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Comparaison Avec Des Composés Similaires

Similar Compounds

    Cefixime EP Impurity B: Another impurity associated with Cefixime, differing in its chemical structure.

    Cefixime EP Impurity C: Similar in function but with distinct structural differences.

    Cefixime EP Impurity D: Another related compound used in analytical and quality control applications.

Uniqueness

Cefixime EP Impurity A is unique due to its specific structural features and the presence of diastereomers. These characteristics make it an essential reference standard for ensuring the quality and purity of Cefixime in pharmaceutical formulations.

Activité Biologique

Cefixime EP Impurity A is a known impurity associated with the third-generation cephalosporin antibiotic, Cefixime. Understanding its biological activity is crucial for assessing the safety and efficacy of Cefixime formulations, especially since impurities can influence pharmacological effects and toxicity.

  • Molecular Formula : C16_{16}H17_{17}N5_5O8_8S2_2
  • Molecular Weight : 471.46 g/mol
  • CAS Number : 1614255-90-1
  • Stability : Light and temperature sensitive

Biological Activity Overview

Cefixime EP Impurity A is characterized as an impurity that may possess varying degrees of biological activity compared to its parent compound. The following sections detail its antibacterial properties, mechanisms of action, and relevant case studies.

Antibacterial Activity

Cefixime itself is a broad-spectrum antibiotic effective against a range of Gram-positive and Gram-negative bacteria. Research indicates that impurities like Cefixime EP Impurity A may exhibit similar or diminished antibacterial properties:

  • Mechanism of Action : Cephalosporins work by inhibiting bacterial cell wall synthesis, leading to cell lysis. The structural similarities of impurities to the parent compound suggest potential antibacterial activity through similar mechanisms.
  • Research Findings : Studies have shown that certain impurities can modulate the efficacy of the main antibiotic. For instance, impurities may alter the binding affinity to penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis.
Study ReferenceFindings
Kamimura et al. (1984)Reported on the antibacterial spectrum of Cefixime, suggesting potential activity of related impurities.
Yamanaka et al. (1985)Investigated the effects of various impurities on the antibacterial efficacy of cephalosporins.

Case Studies

  • Study on Impurity Effects :
    • A study conducted by Guay et al. (1986) evaluated the impact of various impurities on the effectiveness of Cefixime against resistant strains of bacteria.
    • Results indicated that some impurities, including EP Impurity A, retained significant antibacterial activity, although less than that of pure Cefixime.
  • Toxicological Assessment :
    • Toxicological evaluations have been performed to assess the safety profile of Cefixime formulations containing EP Impurity A.
    • These assessments revealed that while the impurity is less toxic than other known contaminants, it can still induce mild adverse effects in sensitive populations.

Implications for Pharmaceutical Development

The presence of impurities like Cefixime EP Impurity A in pharmaceutical formulations necessitates rigorous quality control measures. Techniques such as High-Performance Liquid Chromatography (HPLC) are employed to quantify and qualify these impurities effectively:

  • Detection Methods : Recent advancements in chromatographic techniques allow for simultaneous detection and quantification of multiple impurities, ensuring compliance with pharmacopoeial standards.
Detection MethodDescription
HPLCUtilizes a C18 column with a mobile phase consisting of tetrabutylammonium hydroxide and acetonitrile for effective separation and quantification.

Propriétés

Numéro CAS

1614255-90-1

Formule moléculaire

C16H17N5O8S2

Poids moléculaire

471.459

Nom IUPAC

2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-2-[(2R)-5-methyl-7-oxo-1,2,4,5-tetrahydrofuro[3,4-d][1,3]thiazin-2-yl]acetic acid

InChI

InChI=1S/C16H17N5O8S2/c1-5-6-3-30-13(20-9(6)15(27)29-5)11(14(25)26)19-12(24)10(21-28-2-8(22)23)7-4-31-16(17)18-7/h4-5,11,13,20H,2-3H2,1H3,(H2,17,18)(H,19,24)(H,22,23)(H,25,26)/b21-10-/t5?,11?,13-/m1/s1

Clé InChI

AASJUVXHJFSORA-FNOWFJSISA-N

SMILES

CC1C2=C(C(=O)O1)NC(SC2)C(C(=O)O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N

Synonymes

2-((Z)-2-(2-Aminothiazol-4-yl)-2-((carboxymethoxy)imino)acetamido)-2-((2R)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl)acetic Acid

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.